9-Keto Risperidone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

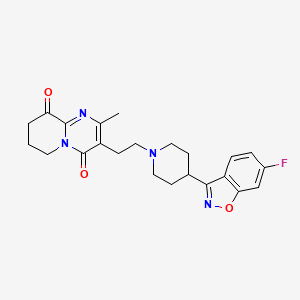

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSFXKQDZJPCTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659709 |

Source

|

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189516-65-1 |

Source

|

| Record name | 9-Keto risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-KETO RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 9-Hydroxyrisperidone: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 9-hydroxyrisperidone, also known as paliperidone. As the primary active metabolite of the atypical antipsychotic risperidone, paliperidone possesses a similar pharmacological profile and is a crucial compound in the treatment of schizophrenia and other psychotic disorders.[1][2][3] This document delves into the prevalent synthetic pathways and the essential analytical techniques for its thorough characterization, emphasizing the scientific rationale behind the methodological choices.

Introduction to 9-Hydroxyrisperidone (Paliperidone)

Paliperidone, chemically designated as (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a benzisoxazole derivative.[4] It functions as a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors.[5] While structurally similar to risperidone, the addition of a hydroxyl group at the 9-position alters its physicochemical properties, such as increased hydrophilicity, which can influence its pharmacokinetic and pharmacodynamic profile.[3] Although it possesses a chiral center, paliperidone is typically marketed as a racemic mixture, as both enantiomers exhibit comparable pharmacological activity and can interconvert in vivo.[6][7]

Chemical Synthesis of 9-Hydroxyrisperidone

The synthesis of paliperidone can be approached through various routes, often involving the coupling of two key intermediates. The most common strategies revolve around the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable pyridopyrimidinone derivative.

Key Intermediates and General Synthetic Strategy

A prevalent synthetic pathway involves the reaction between:

-

Intermediate A: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one (CMHTP)

-

Intermediate B: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) or its hydrochloride salt.

The core of the synthesis is a nucleophilic substitution reaction where the secondary amine of the piperidine ring in FBIP displaces the chlorine atom of the chloroethyl side chain of CMHTP.[8][9]

Caption: General synthetic pathway for 9-hydroxyrisperidone via N-alkylation.

Detailed Synthetic Protocol

The following protocol outlines a common laboratory-scale synthesis of paliperidone. This method is a self-validating system, where the purity and identity of the final product confirm the success of the preceding steps.

Protocol 1: Synthesis of Paliperidone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one (CMHTP) (1 equivalent) and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (FBIP·HCl) (1 equivalent).

-

Solvent and Base Addition: Add methanol as the solvent. The choice of base is critical for the reaction's success. An inorganic base such as sodium bicarbonate or an organic base like 1,8-diazabicycloundec-7-ene (DBU) can be used.[4][9] Add the selected base (e.g., DBU, 1.2 equivalents) to the reaction mixture. The base neutralizes the HCl salt of FBIP and catalyzes the N-alkylation.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude paliperidone can be purified by recrystallization from a suitable solvent, such as acetonitrile, to yield a solid product.[6] The purity should be assessed by HPLC.

Causality in Experimental Choices:

-

Solvent: Methanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

-

Base: The use of a base is essential to deprotonate the piperidine nitrogen of FBIP, making it a more potent nucleophile. DBU is an effective, non-nucleophilic organic base for this transformation.[4] Inorganic bases offer a cost-effective alternative.[9]

-

Purification: Recrystallization is a robust method for purifying solid organic compounds, effectively removing unreacted starting materials and by-products, leading to a high-purity final product.

Characterization of 9-Hydroxyrisperidone

A comprehensive characterization of the synthesized paliperidone is crucial to confirm its identity, purity, and quality. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of paliperidone and quantifying it in various formulations.[10] Stability-indicating HPLC methods are particularly important as they can resolve the active pharmaceutical ingredient (API) from its degradation products.[11][12]

Table 1: Typical HPLC Method Parameters for Paliperidone Analysis

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds like paliperidone.[12] |

| Mobile Phase | Acetonitrile and a buffer (e.g., ammonium acetate, pH 4.0) | The organic modifier (acetonitrile) and aqueous buffer allow for the fine-tuning of retention time and peak shape.[13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.[11] |

| Detection | UV at 237 nm or 275 nm | Paliperidone has significant UV absorbance at these wavelengths, allowing for sensitive detection.[11][12][13] |

| Injection Volume | 10-20 µL | A typical volume for analytical injections. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce analysis time.[14] |

Protocol 2: HPLC Purity Assay of Paliperidone

-

Standard Preparation: Accurately weigh and dissolve paliperidone reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the synthesized paliperidone in the mobile phase to a similar concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system operating under the conditions outlined in Table 1.

-

Data Analysis: Determine the retention time of paliperidone from the standard chromatogram. In the sample chromatogram, calculate the area percentage of the paliperidone peak relative to the total area of all peaks to determine its purity. The method should be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and specificity.[10][15]

Caption: Workflow for the analytical characterization of 9-hydroxyrisperidone.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of paliperidone, especially in biological matrices like plasma.[16][17] It is also invaluable for confirming the molecular weight of the synthesized compound.

-

Expected Molecular Ion: For paliperidone (C₂₃H₂₇FN₄O₃), the expected monoisotopic mass is 426.21 g/mol . In positive ion mode mass spectrometry, the protonated molecule [M+H]⁺ at m/z 427.2 would be observed.[18]

-

Fragmentation: Tandem MS (MS/MS) can provide structural information through characteristic fragmentation patterns. A common fragmentation for paliperidone involves the cleavage of the ethyl-piperidine linkage, producing a fragment ion at m/z 207.2.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A full assignment of ¹H, ¹³C, and ¹⁹F NMR spectra confirms the chemical structure of the synthesized paliperidone.[2][19]

Table 2: Key NMR Spectral Features of Paliperidone

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features and Assignments |

| ¹H NMR | 6.0 - 8.0 | Aromatic protons of the benzisoxazole and pyridopyrimidinone rings. Splitting patterns are informative for substitution patterns.[2] |

| 1.5 - 4.0 | Aliphatic protons of the piperidine and tetrahydro-pyrimidine rings, and the ethyl linker. | |

| ¹³C NMR | 160 - 165 | Carbonyl carbon of the pyrimidinone ring and carbons of the benzisoxazole ring.[19] |

| 110 - 150 | Other aromatic and vinylic carbons. | |

| 18 - 70 | Aliphatic carbons of the saturated rings and linker. | |

| ¹⁹F NMR | ~ -107 | A single signal corresponding to the fluorine atom on the benzisoxazole ring.[19] |

Two-dimensional NMR techniques like COSY, HSQC, and HMBC are essential for assigning specific proton and carbon signals and confirming the connectivity of the molecule.[19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the paliperidone molecule, providing further confirmation of its identity.[21]

Table 3: Characteristic FTIR Absorption Bands for Paliperidone

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200 - 3500 | O-H | Stretching (hydroxyl group) |

| 2800 - 3000 | C-H | Stretching (aliphatic) |

| ~ 1650 | C=O | Stretching (amide carbonyl) |

| 1500 - 1600 | C=C, C=N | Stretching (aromatic rings) |

| ~ 1270 | C-F | Stretching |

The presence of these characteristic peaks in the FTIR spectrum of the synthesized product provides strong evidence for the formation of paliperidone.[22][23]

Conclusion

The synthesis of 9-hydroxyrisperidone is a well-established process, achievable through the strategic coupling of key intermediates. This guide has detailed a common and effective synthetic route, emphasizing the rationale behind the chosen conditions. Furthermore, a multi-faceted analytical approach is indispensable for the comprehensive characterization of the final product. The combined use of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, NMR for structural elucidation, and FTIR for functional group identification provides a robust and self-validating system to ensure the quality and identity of the synthesized paliperidone, meeting the stringent requirements for research and drug development.

References

- Avenoso, A., Facciola, G., Salemi, M., & Spina, E. (2000). Determination of risperidone and its major metabolite 9-hydroxyrisperidone in human plasma by reverse-phase liquid chromatography with ultraviolet detection.

- Balant-Gorgia, A. E., Gex-Fabry, M., Genet, C., & Balant, L. P. (1999). Therapeutic drug monitoring of risperidone using a new, rapid HPLC method: reappraisal of interindividual variability factors. Therapeutic Drug Monitoring, 21(1), 105–115.

- Jadhav, A. S., Pathade, P. P., Shingare, M. S., & Ghadage, A. K. (2018). Synthetic scheme of paliperidone: generation of process-related... ResearchGate.

- Tomar, N., Singh, R., Gupta, A., & Saini, D. (2010). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.

- Fang, J., McKay, G., & Midha, K. K. (1998). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 533–537.

- Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary.

- ResearchGate. (2025). Analytical methods for the estimation of paliperidone.

- Magritek. (n.d.). Case study of Paliperidone.

- Woestenborghs, R., Lorreyne, W., Van de Velde, V., & Heykants, J. (1998). Validated Method for the Determination of Risperidone and 9-hydroxyrisperidone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry.

- Saito, T., Miki, A., Iwai, M., Ueno, Y., & Zaitsu, K. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 69, 102340.

- Sreenivas, N., Kumar, Y. R., & Ramachandran, D. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 246.

- Kumar, P., Kumar, R., & Singh, S. K. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences and Research, 4(7), 2735.

- Li, H., et al. (2014). Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. Chirality, 26(10), 633-637.

- Google Patents. (n.d.). Process for the synthesis of 9-hydroxy risperidone (paliperidone).

- National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database.

- Waters Corporation. (n.d.). Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma.

- Google Patents. (n.d.). WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone).

- Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone.

- Satheesha Babu, B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.

- ResearchGate. (n.d.). Full-scan positive mode product ion mass spectrum of (A) paliperidone and (B) diazepam.

- MDPI. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo.

- Remington, G., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLoS One, 16(1), e0245293.

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

- Magritek. (2021). Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments.

- Google Patents. (n.d.). WO2009074333A1 - Synthesis of paliperidone.

- Le, N., et al. (2012). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS.

- Cosi, C., & Tassone, G. (2013). Comparative Pharmacology of Risperidone and Paliperidone. Current Pharmaceutical Design, 19(35), 6296-6304.

- Feng, Y., et al. (2022). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 14(11), 2399.

- Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.

- ResearchGate. (n.d.). FIGURE: Metabolism of risperidone to paliperidone.

- Journal of Applicable Chemistry. (2019). Identification and Characterization of Process Related Impurities in Paliperidone Palmitate by LC-MS, HRMS and NMR Spectroscopy.

- ResearchGate. (n.d.). FTIR Spectra of (A) Paliperidone palmitate microspheres, (B)....

- Nadendla, R. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients.

- Synnovis. (2022). Risperidone (and 9-hydroxyrisperidone).

- ResearchGate. (n.d.). FTIR Data of Paliperidone and Physical Mixture.

Sources

- 1. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]

- 3. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Paliperidone synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Absolute Configuration Assignment of 9-Hydroxyrispe...: Ingenta Connect [ingentaconnect.com]

- 8. US7915412B2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone) - Google Patents [patents.google.com]

- 9. WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone) - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpbs.com [ijpbs.com]

- 15. japsonline.com [japsonline.com]

- 16. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. magritek.com [magritek.com]

- 20. joac.info [joac.info]

- 21. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 9-Hydroxyrisperidone (Paliperidone)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyrisperidone, known clinically as paliperidone, is an atypical antipsychotic agent and the principal active metabolite of risperidone.[1][2][3] Its therapeutic efficacy in schizophrenia and schizoaffective disorder is primarily attributed to a potent, combined antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2][4][5][6][7] This guide provides a comprehensive technical overview of the molecular mechanism of action of 9-hydroxyrisperidone. It delves into its pharmacokinetic relationship with the parent drug, its detailed receptor binding profile, the functional consequences of receptor blockade, and the downstream signaling pathways. Furthermore, it outlines standard experimental methodologies for characterizing its pharmacodynamic properties, offering a robust framework for researchers in psychopharmacology and neuroscience drug development.

Molecular Identity and Pharmacokinetic Profile

Chemical Lineage: The Metabolic Conversion of Risperidone

9-Hydroxyrisperidone is formed through the hydroxylation of risperidone, a metabolic process predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with minor contributions from CYP3A4.[8][9][10] This conversion is a critical determinant of the active moiety's concentration in vivo. The pharmacological activity of 9-hydroxyrisperidone is very similar to its parent compound, risperidone.[10][11][12] Consequently, the combined plasma concentration of both risperidone and 9-hydroxyrisperidone is considered the active therapeutic fraction.[9]

The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to distinct patient populations:

-

Extensive Metabolizers (EMs): Rapidly convert risperidone to 9-hydroxyrisperidone.[9][11]

-

Poor Metabolizers (PMs): Convert risperidone much more slowly due to inactive CYP2D6 copies, resulting in higher plasma concentrations of the parent drug and lower concentrations of the metabolite.[9][11]

Despite these differences, the combined pharmacokinetics of the active moiety (risperidone + 9-hydroxyrisperidone) are similar between extensive and poor metabolizers, leading to a more predictable clinical response.[9][11]

Pharmacokinetic Advantages

As an active metabolite, paliperidone itself undergoes limited hepatic metabolism, reducing the potential for hepatic drug-drug interactions.[2][13] It is primarily eliminated unchanged by the kidneys.[13] This metabolic profile provides a more predictable dose-exposure relationship compared to drugs with extensive and polymorphic hepatic clearance.

| Parameter | Risperidone | 9-Hydroxyrisperidone (Paliperidone) |

| Primary Metabolism | CYP2D6, CYP3A4[8][9] | Limited hepatic metabolism[2][13] |

| Apparent Half-Life (EMs) | ~3 hours[11] | ~21-23 hours[11][14] |

| Apparent Half-Life (PMs) | ~20 hours[11] | ~30 hours[11] |

| Time to Steady State (EMs) | ~1 day (Risperidone)[11] | ~5-6 days[11] |

| Plasma Protein Binding | ~90%[11] | ~77%[11] |

Data compiled from multiple sources. EMs = Extensive Metabolizers; PMs = Poor Metabolizers.

Core Mechanism of Action: D2/5-HT2A Receptor Antagonism

The cornerstone of 9-hydroxyrisperidone's antipsychotic action is its high-affinity blockade of two key G-protein coupled receptors (GPCRs): the dopamine D2 receptor and the serotonin 5-HT2A receptor.[1][2][4][5]

Dopamine D2 Receptor Blockade

Antagonism at D2 receptors is fundamental to the efficacy of all antipsychotic drugs.[15] By blocking these receptors in the brain's mesolimbic pathway, 9-hydroxyrisperidone is thought to reduce the dopaminergic hyperactivity associated with the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1]

However, D2 blockade is not regionally selective, leading to effects in other dopaminergic pathways that are associated with adverse effects:

-

Nigrostriatal Pathway: Blockade can lead to extrapyramidal symptoms (EPS), including parkinsonism and akathisia.

-

Tuberoinfundibular Pathway: Blockade disrupts dopamine's inhibitory control over prolactin secretion, often leading to hyperprolactinemia.[2]

Serotonin 5-HT2A Receptor Blockade

Potent 5-HT2A receptor antagonism is the defining characteristic of "atypical" antipsychotics.[16] This action is believed to contribute to the therapeutic profile in several ways:

-

Mitigation of EPS: 5-HT2A antagonism can increase dopamine release in the striatum, counteracting the motor side effects caused by D2 blockade.

-

Efficacy for Negative Symptoms: Blockade of 5-HT2A receptors may enhance dopamine neurotransmission in the prefrontal cortex, which is hypothesized to alleviate the "negative" symptoms (e.g., apathy, social withdrawal) and cognitive deficits of schizophrenia.[1]

The high affinity for 5-HT2A receptors relative to D2 receptors is a key feature that distinguishes atypical from older, typical antipsychotics and contributes to a lower risk of EPS at clinically effective doses.[5]

Signaling Pathway Overview

The primary mechanism involves competitive, reversible binding to D2 and 5-HT2A receptors, preventing the endogenous ligands (dopamine and serotonin) from activating their respective downstream signaling cascades. D2 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, while 5-HT2A receptors couple to Gq/11 proteins to activate the phospholipase C pathway.

Expanded Receptor Binding Profile

Beyond its primary targets, 9-hydroxyrisperidone interacts with several other neurotransmitter receptors. This broader "receptor fingerprint" is crucial for understanding its full therapeutic and side-effect profile.[17]

Adrenergic and Histaminergic Receptor Interactions

-

α1 and α2-Adrenergic Receptors: Antagonism at these receptors can contribute to cardiovascular side effects, most notably orthostatic hypotension (a drop in blood pressure upon standing).[1][2]

-

H1 Histaminergic Receptors: Blockade of H1 receptors is strongly associated with common side effects such as sedation and weight gain.[1][2]

Notably, 9-hydroxyrisperidone has no significant affinity for cholinergic muscarinic receptors, which means it is less likely to cause anticholinergic side effects like dry mouth, blurred vision, and constipation.[5][17]

Receptor Binding Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of 9-hydroxyrisperidone for various receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) for 9-Hydroxyrisperidone (Paliperidone) | Potential Clinical Implication |

| Serotonin 5-HT2A | 0.25 - 0.6[17][18] | Atypical antipsychotic effects, EPS mitigation[1] |

| Dopamine D2 | 0.16 - 4.0[15][17] | Antipsychotic efficacy, risk of EPS/hyperprolactinemia[1] |

| Dopamine D3 | ~0.8[17] | Contribution to antipsychotic action |

| Dopamine D4 | ~1.1 | Contribution to antipsychotic action |

| α1-Adrenergic | ~1.2 | Orthostatic hypotension[1] |

| α2-Adrenergic | ~1.0 | Potential for hypotension[2] |

| Histamine H1 | ~2.5 | Sedation, weight gain[1] |

| Serotonin 5-HT7 | ~1.2 | Potential antidepressant/procognitive effects |

Values are compiled from multiple sources and represent a typical range. Experimental conditions can affect precise values.

Experimental Characterization of Mechanism

Validating the mechanism of action for a CNS drug requires a multi-step approach, moving from determining binding affinity to assessing functional cellular responses.

In Vitro Receptor Binding Assays

Causality: The foundational step is to determine if a compound physically interacts with a target receptor and with what affinity. Radioligand binding assays are the gold standard for quantifying this interaction.[19][20] They measure the ability of an unlabeled test compound (9-hydroxyrisperidone) to compete with a known, radioactively labeled ligand for binding to a specific receptor.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a self-validating system for determining the inhibition constant (Ki) of a test compound.

-

Preparation of Receptor Source:

-

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the human D2 receptor in a cold lysis buffer.[21]

-

Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the total protein concentration (e.g., via BCA assay).[21]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone), and assay buffer.[22]

-

Non-Specific Binding (NSB) Wells: Add receptor preparation, radioligand, and a high concentration of a known, unlabeled D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

Test Compound Wells: Add receptor preparation, radioligand, and varying concentrations of 9-hydroxyrisperidone.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[21]

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[21]

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 9-hydroxyrisperidone that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

In Vitro Functional Assays

Causality: A binding assay confirms interaction, but a functional assay is required to determine the compound's effect on receptor signaling (i.e., is it an antagonist, agonist, or inverse agonist?). For GPCRs like 5-HT2A that couple to Gq proteins, activation leads to an increase in intracellular calcium. A calcium flux assay can measure a compound's ability to block this response.[23][24][25]

Protocol: Calcium Flux Assay for 5-HT2A Receptor Antagonism

-

Cell Preparation:

-

Plate cells engineered to express the human 5-HT2A receptor (e.g., HEK-293 cells) in a clear-bottom, black-walled 96-well plate.

-

Allow cells to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[25] This dye is cell-permeable and exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.

-

Incubate to allow for de-esterification of the dye within the cells.

-

-

Compound Addition:

-

Add varying concentrations of the antagonist (9-hydroxyrisperidone) to the appropriate wells. Include vehicle-only control wells.

-

Incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence microplate reader equipped with automated injectors (e.g., a FLIPR or similar instrument).

-

Establish a baseline fluorescence reading for several seconds.

-

Inject a known concentration of a 5-HT2A agonist (e.g., serotonin) into all wells simultaneously.

-

Immediately begin kinetic measurement of fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium release.[25]

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the agonist response as a function of agonist concentration in the presence of different fixed concentrations of the antagonist (9-hydroxyrisperidone).

-

An antagonist will cause a rightward shift in the agonist's dose-response curve, indicating that a higher concentration of agonist is required to achieve the same effect.[26] The magnitude of this shift can be used to calculate the antagonist's potency (e.g., pA2 value).

-

Synthesis and Clinical Relevance

The integrated pharmacodynamic profile of 9-hydroxyrisperidone—potent D2 and 5-HT2A antagonism combined with moderate adrenergic and histaminergic blockade—directly translates to its clinical utility and side-effect profile.

-

Efficacy: The D2/5-HT2A antagonism provides robust efficacy against the positive symptoms of schizophrenia and may offer benefits for negative and cognitive symptoms.[1] Symptom reduction can be observed as early as four days into treatment.[27]

-

Safety and Tolerability:

-

The high 5-HT2A/D2 affinity ratio contributes to a lower incidence of EPS compared to first-generation antipsychotics.[5] However, dose-related EPS can still occur.[13]

-

Strong D2 blockade in the tuberoinfundibular pathway leads to a high risk of hyperprolactinemia.[2][13]

-

Antagonism at H1 and α1 receptors accounts for the common side effects of somnolence, weight gain, and orthostatic hypotension.[1][13]

-

The lack of muscarinic receptor affinity results in a favorable profile with minimal anticholinergic side effects.[5][17]

-

Conclusion

9-hydroxyrisperidone (paliperidone) is a pharmacologically active agent whose mechanism of action is centered on a potent dual blockade of dopamine D2 and serotonin 5-HT2A receptors. This primary mechanism, refined by its interactions with adrenergic and histaminergic receptors, establishes its profile as an effective atypical antipsychotic. Its identity as the active metabolite of risperidone, coupled with a more direct elimination pathway, offers pharmacokinetic predictability. A thorough understanding of its multi-receptor binding profile and the downstream functional consequences is essential for drug development professionals and researchers aiming to optimize therapeutic strategies for schizophrenia and other psychotic disorders.

References

- Fang, J., Bourin, M., & Baker, G. B. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's archives of pharmacology, 359(2), 147–151. [Link]

- Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. [Link]

- Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163–174. [Link]

- Pratt, V. M., et al. (2017). Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]

- Roh, H. K., et al. (2001). Risperidone metabolism in relation to CYP2D6*10 allele in Korean schizophrenic patients. European Journal of Clinical Pharmacology, 57(9), 671–675. [Link]

- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

- Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Slideshare. [Link]

- Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

- Bentham Science. (n.d.). Paliperidone: A Clinical Review. Bentham Science. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Paliperidone Palmitate?.

- Harvey, R. C., et al. (2013). Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology, 169(6), 1342–1355. [Link]

- PsychDB. (2024). Paliperidone (Invega). PsychDB. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

- Van der Veen, F. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 160–165. [Link]

- Wadenberg, M. L. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [Link]

- Wikipedia. (n.d.). Paliperidone. Wikipedia. [Link]

- Psych Scene Hub. (2021).

- ResearchGate. (n.d.). Approximate receptor binding profiles and half-lives of selected...

- Van der Veen, F. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 160-165. [Link]

- ResearchGate. (2025). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.

- Dr. Oracle. (2025). What is the mechanism of action of Paliperidone (Invega)?. Dr. Oracle. [Link]

- ResearchGate. (2025). Paliperidone ER: A review of the clinical trial data.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paliperidone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

- YouTube. (2025). Pharmacology of Risperidone (Risperdal) ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

- PubChem. (n.d.). Paliperidone. PubChem. [Link]

- Valvassori, S. S., et al. (2018). The Atypical Antipsychotic Paliperidone Regulates Endogenous Antioxidant/Anti-Inflammatory Pathways in Rat Models of Acute and Chronic Restraint Stress. Molecular Neurobiology, 55(11), 8756–8767. [Link]

- Miyamoto, S., et al. (2007). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Journal of Pharmacology and Experimental Therapeutics, 322(2), 766–772. [Link]

- Ito, H., et al. (2009). Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA. Journal of Neuroscience, 29(11), 3556–3561. [Link]

- Bymaster, F. P., et al. (1996). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug.

- Wesołowska, A., & Kowalska, M. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 20(18), 4436. [Link]

- Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug.

- Wesołowska, A., et al. (2020). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Pharmaceutics, 12(11), 1089. [Link]

- Agilent. (n.d.). Calcium Flux Assays. Agilent. [Link]

- ResearchGate. (n.d.). Representative 5-HT concentration–calcium flux response isotherms in...

- ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI...

- Feng, Y., et al. (2013). Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents. The Pharmacogenomics Journal, 13(5), 455–463. [Link]

- Kennis, L., et al. (1993). Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat. Drug Metabolism and Disposition, 21(3), 432–437. [Link]

- ResearchGate. (n.d.). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors.

- ResearchGate. (n.d.). Factors influencing concentrations of risperidone and 9-hydroxyrisperidone in psychiatric outpatients taking immediate-release formulations of risperidone.

- de Greef, R., et al. (2010). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Journal of Pharmacology and Experimental Therapeutics, 334(3), 967–977. [Link]

- Ito, H., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology, 14(3), 339–347. [Link]

- Travis, M. J., et al. (2001). 5-HT2A receptor blockade in patients with schizophrenia treated with risperidone or clozapine. A SPET study using the novel 5-HT2A ligand 123I-5-I-R-91150.

- ResearchGate. (n.d.). Deconstructed analogues of risperidone act as antagonists at 5-HT 2A...

- Baker, L. E., et al. (2010). Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. Pharmacology Biochemistry and Behavior, 97(1), 118–125. [Link]

Sources

- 1. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 2. psychdb.com [psychdb.com]

- 3. Paliperidone - Wikipedia [en.wikipedia.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. droracle.ai [droracle.ai]

- 6. paliperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-HT2A receptor blockade in patients with schizophrenia treated with risperidone or clozapine. A SPET study using the novel 5-HT2A ligand 123I-5-I-R-91150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. psychiatrist.com [psychiatrist.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. agilent.com [agilent.com]

- 26. researchgate.net [researchgate.net]

- 27. eurekaselect.com [eurekaselect.com]

Pharmacological profile of 9-hydroxyrisperidone

An In-Depth Technical Guide to the Pharmacological Profile of 9-Hydroxyrisperidone (Paliperidone)

Introduction

9-Hydroxyrisperidone, known clinically as paliperidone, stands as a cornerstone in the management of schizophrenia and schizoaffective disorder.[1][2] It is the principal and active metabolite of risperidone, a widely prescribed second-generation (atypical) antipsychotic.[3] The therapeutic activity of risperidone is, in large part, attributable to the in vivo formation of 9-hydroxyrisperidone.[4][5] This guide provides a comprehensive exploration of the pharmacological profile of 9-hydroxyrisperidone, delving into its mechanism of action, receptor binding characteristics, pharmacokinetic properties, and the experimental methodologies used to elucidate these features. Designed for researchers and drug development professionals, this document synthesizes technical data with field-proven insights to offer a complete understanding of this critical therapeutic agent.

Pharmacodynamics: Receptor Interaction and Mechanism of Action

The therapeutic efficacy of 9-hydroxyrisperidone in treating psychotic disorders is primarily mediated through its interaction with central nervous system (CNS) neurotransmitter receptors.[6] Unlike first-generation antipsychotics that predominantly target dopamine receptors, 9-hydroxyrisperidone exhibits a multi-receptor binding profile, which is characteristic of atypical antipsychotics.

Core Mechanism: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The principal mechanism of action for 9-hydroxyrisperidone is a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][7][8]

-

Dopamine D2 Receptor Blockade: Antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6]

-

Serotonin 5-HT2A Receptor Blockade: Concurrently, blocking 5-HT2A receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex.[9][10] This action is hypothesized to alleviate the "negative" symptoms (e.g., social withdrawal, apathy) and cognitive deficits associated with schizophrenia, while also reducing the likelihood of extrapyramidal side effects (EPS) that are common with potent D2-only antagonists.[10][11]

The dual-action profile provides a broader spectrum of therapeutic activity compared to older antipsychotics. The potency and pharmacological profile regarding the ratio of 5-HT2A to D2 receptor antagonism are similar between risperidone and 9-hydroxyrisperidone.[12]

Caption: Core mechanism of 9-hydroxyrisperidone.

Expanded Receptor Binding Profile

Beyond its primary targets, 9-hydroxyrisperidone also binds to several other receptors, which contributes to its overall therapeutic effect and side-effect profile.[2][3] This binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) - Representative Values | Associated Pharmacological Effects |

| Dopamine D2 | ~3.1 - 5.9 | Antipsychotic efficacy (positive symptoms).[13] |

| Serotonin 5-HT2A | ~0.16 - 0.4 | Antipsychotic efficacy (negative symptoms), reduced EPS risk.[9][13] |

| Alpha-1 Adrenergic | ~0.8 - 3.0 | Potential for orthostatic hypotension, dizziness.[2][14] |

| Alpha-2 Adrenergic | ~7.5 | May influence mood and sympathetic outflow.[2][15] |

| Histamine H1 | ~8.1 - 24 | Potential for sedation and weight gain.[2][6][13] |

Note: Ki values are compiled from various preclinical in vitro studies and can vary based on experimental conditions. The data presented provides a representative range.

Antagonism at alpha-1 adrenergic receptors can lead to vasodilation and a subsequent drop in blood pressure upon standing (orthostatic hypotension).[16][17] Blockade of histamine H1 receptors is associated with somnolence and may contribute to metabolic side effects like weight gain.[18][19] The relatively lower affinity for muscarinic cholinergic receptors means that anticholinergic side effects (e.g., dry mouth, constipation) are less common compared to some other antipsychotics.[6]

Caption: Metabolic conversion of risperidone.

Pharmacokinetic Parameters

When administered directly as paliperidone, the compound exhibits predictable pharmacokinetics that are not heavily reliant on CYP2D6 metabolism for its action. [3]

| Parameter | Value / Characteristic | Significance |

|---|---|---|

| Absorption | Peak plasma concentrations reached ~24 hours after oral ER dosing. [20] | Extended-release formulation provides stable plasma levels. |

| Distribution | Volume of Distribution (Vd): 1-2 L/kg. [21] | Rapid and wide distribution throughout the body. |

| Protein Binding | Plasma protein binding is ~77%. [22][21] | Lower than risperidone (~90%), but still significant. |

| Half-Life (t1/2) | Approximately 23 hours. [20] | Allows for once-daily dosing. |

| Elimination | Primarily excreted unchanged in the urine via renal clearance. [3][20]| Less dependent on hepatic metabolism, reducing risk of certain drug-drug interactions. |

The direct administration of paliperidone bypasses the variability associated with CYP2D6 metabolism, offering a more predictable dose-response relationship, which can be advantageous in patients with hepatic impairment or those taking other drugs that inhibit or induce CYP enzymes. [20]

Experimental Methodologies

The characterization of 9-hydroxyrisperidone's pharmacological profile relies on established and robust experimental techniques.

Protocol: Competitive Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. [23][24] Objective: To determine the Ki of 9-hydroxyrisperidone for the Dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing human D2 receptors.

-

Radioligand (e.g., [³H]-Spiperone), a high-affinity D2 antagonist.

-

Unlabeled competitor: 9-hydroxyrisperidone.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2). [25]* Glass fiber filters and a cell harvester.

-

Scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the D2 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration. [25]2. Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

Competition: Membrane preparation + Radioligand + varying concentrations of 9-hydroxyrisperidone (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. [25]4. Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter. [23][25]5. Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 9-hydroxyrisperidone to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of 9-hydroxyrisperidone that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [25]

-

Caption: Workflow for a radioligand binding assay.

Comparative Profile: 9-Hydroxyrisperidone vs. Risperidone

While often considered equipotent, subtle differences exist between 9-hydroxyrisperidone and its parent compound, risperidone. [4]

| Feature | Risperidone | 9-Hydroxyrisperidone (Paliperidone) | Key Implication |

|---|---|---|---|

| Primary Metabolism | Extensively metabolized by CYP2D6 (major) and CYP3A4 (minor). [22] | Undergoes limited hepatic metabolism; primarily eliminated by the kidneys. [3] | Paliperidone has a more predictable pharmacokinetic profile, less susceptible to CYP2D6-related drug interactions or genetic status. [20] |

| Half-Life (t1/2) | ~3 hours (EMs); ~20 hours (PMs). [21] | ~23 hours. [20] | Longer and more consistent half-life supports stable plasma concentrations and once-daily dosing. |

| Brain Distribution | Distributes more readily into the CNS. [4] | Concentrations in the brain are disproportionately lower compared to plasma. [26] | Differences in brain-to-plasma ratios may influence CNS-specific effects, though the clinical impact is still under investigation. |

| Receptor Affinity | Slightly higher affinity for 5-HT2A receptors. [4][27]| Both have high and similar affinity for D2 and 5-HT2A receptors. [12][13]| The overall "active moiety" ensures a similar therapeutic effect regardless of the dominant compound in plasma. |

Conclusion

9-Hydroxyrisperidone (paliperidone) is a pharmacologically robust atypical antipsychotic. Its therapeutic efficacy is rooted in a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile that addresses both positive and negative symptoms of schizophrenia. Its additional interactions with adrenergic and histaminergic receptors contribute to its side-effect profile. Pharmacokinetically, its distinction lies in its formation from risperidone via CYP2D6 and its primary renal elimination route. When administered as paliperidone, it offers a predictable pharmacokinetic profile, bypassing the metabolic variability of its parent compound. This comprehensive understanding of its pharmacology, substantiated by rigorous experimental methodologies, is essential for its continued effective use in clinical practice and for guiding future research in neuropsychiatric drug development.

References

- Drugs.com.

- National Center for Biotechnology Information. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. [Link]

- Fang, J., et al. (1999). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(2), 147-151. [Link]

- Chue, P., & Chue, J. (2008). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Expert Review of Clinical Pharmacology, 1(2), 197-205. [Link]

- Wikipedia. Paliperidone. [Link]

- PsychDB. Paliperidone (Invega). [Link]

- Patsnap Synapse.

- National Center for Biotechnology Information. Alpha 1 Adrenergic Receptor Antagonists. [Link]

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

- Roth, B. L., et al. (2022). "Selective" serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 200, 115028. [Link]

- CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

- Wikipedia. H1 antagonist. [Link]

- Wikipedia. Alpha-1 blocker. [Link]

- Shinde, S., et al. (2015). Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats. Journal of Pharmacy and Pharmacology, 67(11), 1545-1554. [Link]

- Medical Pharmacology. The Pharmacology of Alpha-2-Receptor Antagonists. [Link]

- Gifford Bioscience. Radioligand Binding Assay. [Link]

- Patsnap Synapse. What are 5-HT2A receptor antagonists and how do they work? [Link]

- Yasui-Furukori, N., et al. (2001). Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes. Xenobiotica, 31(1), 31-39. [Link]

- Simons, F. E. (1999). Clinical pharmacology of new histamine H1 receptor antagonists. Clinical and Experimental Allergy, 29 Suppl 3, 113-120. [Link]

- Scilit. Cytochrome P450 2D6 genotype and steady state plasma levels of risperidone and 9-hydroxyrisperidone. [Link]

- Pan, L., et al. (2007). Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder. Journal of Clinical Pharmacology, 47(6), 694-706. [Link]

- Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary. [Link]

- Limbird, L. E. (1986). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 250(1 Pt 1), E1-E4. [Link]

- JoVE. Adrenergic Antagonists: Pharmacological Actions of α-Receptor Blockers. [Link]

- Chue, P., & Chue, J. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 621-634. [Link]

- ResearchGate. "Selective" serotonin 5-HT2A receptor antagonists. [Link]

- ResearchGate. The pathway for pharmacokinetics and pharmacodynamics of risperidone. [Link]

- Clinical Tree. Paliperidone. [Link]

- REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. [Link]

- National Center for Biotechnology Inform

- Zhou, Y., et al. (2004). Multiple dose pharmacokinetics of risperidone and 9-hydroxyrisperidone in Chinese female patients with schizophrenia. Acta Pharmacologica Sinica, 25(1), 62-66. [Link]

- Osmosis. Alpha-1 adrenergic blockers: Nursing Pharmacology. [Link]

- Alfa Cytology.

- ResearchGate. Alpha-1 adrenergic receptor antagonists. [Link]

- National Center for Biotechnology Information. "Selective" serotonin 5-HT2A receptor antagonists. [Link]

- Chue, P., & Chue, J. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 621-634. [Link]

- Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163-174. [Link]

- Findling, R. L., et al. (2013). Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents. Journal of Clinical Pharmacology, 53(10), 1059-1069. [Link]

- ResearchGate. Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. [Link]

- Simons, F. E. (1989). H1-receptor antagonists: clinical pharmacology and therapeutics. The Journal of Allergy and Clinical Immunology, 84(6 Pt 1), 845-861. [Link]

- Gower, A. J., & Tricklebank, M. D. (1988). The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box. Psychopharmacology, 94(1), 81-87. [Link]

- Wikipedia. Alpha blocker. [Link]

- Kamibayashi, T., & Maze, M. (2000). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. Best Practice & Research. Clinical Anaesthesiology, 14(2), 261-278. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. psychdb.com [psychdb.com]

- 4. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 6. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 7. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicalpub.com [clinicalpub.com]

- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Medical Pharmacology: The Pharmacology of Alpha-2-Receptor Antagonists [pharmacology2000.com]

- 16. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. H1 antagonist - Wikipedia [en.wikipedia.org]

- 19. H1-receptor antagonists: clinical pharmacology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 22. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Risperidone to 9-Hydroxyrisperidone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway from risperidone to its principal active metabolite, 9-hydroxyrisperidone (paliperidone). Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, the profound impact of pharmacogenetics, detailed experimental protocols for in vitro and bioanalytical investigation, and the critical clinical implications of this metabolic conversion. By synthesizing foundational scientific principles with practical, field-proven methodologies, this guide serves as a comprehensive resource for understanding and navigating the complexities of risperidone metabolism in both preclinical and clinical research.

Introduction: The Significance of Risperidone and its Active Metabolite

Risperidone is a widely prescribed second-generation atypical antipsychotic agent utilized in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Following oral administration, risperidone is extensively metabolized in the liver, with the primary and most significant pathway being the hydroxylation to 9-hydroxyrisperidone.[2]

This metabolite is not an inactive byproduct; rather, 9-hydroxyrisperidone, also known as paliperidone, is a pharmacologically active molecule with a receptor binding profile and therapeutic activity comparable to the parent drug.[2][3] Consequently, the combined plasma concentration of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety," is considered the most relevant measure for assessing therapeutic exposure and predicting clinical response and tolerability.[4] A thorough understanding of the conversion of risperidone to 9-hydroxyrisperidone is therefore paramount for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.

The Enzymatic Machinery: A Tale of Two CYPs

The biotransformation of risperidone to 9-hydroxyrisperidone is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Two key players have been identified in this process:

-

CYP2D6: The Primary Catalyst: In vitro studies utilizing recombinant human CYP enzymes have unequivocally demonstrated that CYP2D6 is the major enzyme responsible for the 9-hydroxylation of risperidone.[5] This enzyme exhibits high catalytic activity towards risperidone, driving the formation of the (+)-enantiomer of 9-hydroxyrisperidone.[6] The profound influence of CYP2D6 is underscored by the significant interindividual variability in risperidone metabolism, which is largely attributable to the genetic polymorphism of the CYP2D6 gene.[2]

-

CYP3A4: The Secondary Pathway: While CYP2D6 takes the lead, CYP3A4 also contributes to the metabolism of risperidone, albeit to a lesser extent.[5] Its role becomes more prominent in individuals with compromised CYP2D6 activity or when co-administered with potent CYP2D6 inhibitors. CYP3A4 is primarily involved in the formation of the (-)-enantiomer of 9-hydroxyrisperidone.[6]

The interplay between these two enzymes dictates the metabolic profile of risperidone and has significant implications for drug-drug interactions. Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can alter the plasma concentrations of risperidone and 9-hydroxyrisperidone, potentially impacting both efficacy and safety.[7]

Metabolic Pathway Diagram

Caption: The metabolic conversion of risperidone to 9-hydroxyrisperidone.

The Impact of Genetic Polymorphism: The CYP2D6 Story

The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 100 known alleles. These genetic variations can lead to significant differences in enzyme activity, resulting in distinct patient phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. PMs exhibit a significantly reduced capacity to metabolize risperidone, leading to higher plasma concentrations of the parent drug and lower concentrations of 9-hydroxyrisperidone.[1]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. IMs have a metabolic capacity between that of PMs and NMs.

-

Normal Metabolizers (NMs): Individuals with two fully functional CYP2D6 alleles. This is the most common phenotype.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the functional CYP2D6 gene. UMs metabolize risperidone at an accelerated rate, resulting in lower plasma concentrations of the parent drug and higher concentrations of 9-hydroxyrisperidone.[1]

These genetically determined differences in metabolic capacity have a direct and quantifiable impact on the pharmacokinetics of risperidone and its active moiety.

Table 1: Quantitative Effects of CYP2D6 Metabolizer Status on Risperidone Pharmacokinetics

| CYP2D6 Phenotype | Risperidone Plasma Concentration (Compared to NMs) | Active Moiety (Risperidone + 9-Hydroxyrisperidone) Plasma Concentration (Compared to NMs) | Apparent Half-life of Risperidone |

| Poor Metabolizer (PM) | 6.20-fold higher | 1.44-fold higher | ~20 hours[2] |

| Intermediate Metabolizer (IM) | 2.35-fold higher | 1.18-fold higher | Intermediate |

| Normal Metabolizer (NM) | Reference | Reference | ~3 hours[2] |

| Ultrarapid Metabolizer (UM) | Lower | Potentially subtherapeutic[1] | Shorter |

Data synthesized from a meta-analysis by Jukic et al. (2019).[8]

The clinical ramification of these pharmacokinetic variations is a key area of investigation. While some studies suggest that the overall exposure to the active moiety is similar across different metabolizer statuses, others indicate that the altered ratio of parent drug to metabolite in PMs may be associated with an increased risk of adverse effects, such as extrapyramidal symptoms (EPS) and hyperprolactinemia.[9][10]

Experimental Methodologies: A Guide for the Bench Scientist

The investigation of risperidone metabolism relies on robust and reproducible in vitro and bioanalytical methodologies. This section provides detailed, step-by-step protocols for key experiments.

In Vitro Metabolism of Risperidone using Human Liver Microsomes

This protocol outlines a standard procedure to determine the rate of formation of 9-hydroxyrisperidone from risperidone in a human liver microsomal (HLM) system. This assay is fundamental for characterizing the metabolic pathway and for screening potential drug-drug interactions.

Materials:

-

Risperidone

-

9-Hydroxyrisperidone (as an analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Cold Acetonitrile (for reaction termination)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of risperidone in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentrations in the phosphate buffer. Final solvent concentration in the incubation should be kept low (e.g., <1%).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the HLMs on ice and dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and risperidone solution. A typical final incubation volume is 200-500 µL.

-

Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent LC-MS/MS analysis.

-

Experimental Workflow: In Vitro Metabolism Assay

Caption: A typical workflow for an in vitro risperidone metabolism assay.

Bioanalytical Method: Quantification of Risperidone and 9-Hydroxyrisperidone in Plasma by LC-MS/MS

This protocol provides a robust and sensitive method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the gold-standard technique for pharmacokinetic and therapeutic drug monitoring studies.

Materials:

-

Plasma samples

-

Risperidone and 9-Hydroxyrisperidone analytical standards

-

Stable isotope-labeled internal standards (e.g., risperidone-d4, 9-hydroxyrisperidone-d4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Ammonium acetate (for mobile phase modification)

-

Deionized water

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Protocol:

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of risperidone, 9-hydroxyrisperidone, and the internal standards in methanol.

-

Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of the analytes into drug-free human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 300 µL of cold acetonitrile containing the internal standards.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed for 10-15 minutes.

-

Transfer the clear supernatant to a new tube or well plate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Risperidone: e.g., m/z 411.2 → 191.2

-

9-Hydroxyrisperidone: e.g., m/z 427.2 → 207.2

-

Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

-

-

-

Bioanalytical Workflow: LC-MS/MS Quantification

Caption: A streamlined workflow for the LC-MS/MS analysis of risperidone and 9-hydroxyrisperidone in plasma.

Clinical and Drug Development Implications

The metabolism of risperidone to 9-hydroxyrisperidone has several critical implications for drug development and clinical practice:

-

Therapeutic Drug Monitoring (TDM): Given the pharmacological activity of both the parent drug and the metabolite, TDM should ideally measure the concentrations of both risperidone and 9-hydroxyrisperidone to calculate the active moiety. The therapeutic reference range for the active moiety is generally considered to be 20-60 ng/mL.[4]

-

Pharmacogenetic Testing: For patients exhibiting an unexpected adverse drug reaction or a lack of therapeutic response at standard doses, CYP2D6 genotyping can be a valuable tool to identify individuals who are PMs or UMs. This information can guide dose adjustments to achieve optimal therapeutic outcomes.

-

Drug-Drug Interaction Studies: During drug development, it is crucial to assess the potential for new chemical entities to inhibit or induce CYP2D6 and CYP3A4, as this could significantly impact the pharmacokinetics of co-administered risperidone. Conversely, the potential for risperidone to act as a perpetrator of drug interactions should also be evaluated.

-

Correlation with Adverse Effects: A higher ratio of risperidone to 9-hydroxyrisperidone, often seen in CYP2D6 PMs, has been associated with an increased risk of certain adverse effects.[9] In particular, higher plasma concentrations of the active moiety have been correlated with an increased incidence of extrapyramidal symptoms.[4][9]

Conclusion